

Solubility of 4-Bromo-2-isopropylphenol in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-isopropylphenol

Cat. No.: B032581

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Bromo-2-isopropylphenol** in Common Organic Solvents

Executive Summary

4-Bromo-2-isopropylphenol is a substituted phenolic compound with significant utility as a chemical intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. A thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers, process chemists, and formulation scientists. Solubility data directly impacts critical parameters such as reaction kinetics, yield optimization, purification strategies (e.g., crystallization), and the development of stable drug formulations.

This technical guide provides a comprehensive analysis of the solubility of **4-Bromo-2-isopropylphenol**. It begins by examining the compound's physicochemical properties and the underlying theoretical principles that govern its solubility. While specific quantitative solubility data for this compound is not widely published, this guide establishes a predictive framework based on its molecular structure and by drawing comparisons to analogous compounds. The centerpiece of this document is a detailed, field-proven experimental protocol for determining thermodynamic solubility using the isothermal shake-flask method, a gold-standard technique. [1][2] This is supplemented with practical insights into the implications of solubility for organic synthesis and pharmaceutical development, ensuring that this guide serves as a valuable resource for laboratory and process scale applications.

Compound Profile: 4-Bromo-2-isopropylphenol

Chemical Identity and Molecular Structure

4-Bromo-2-isopropylphenol is an aromatic compound featuring a phenol backbone substituted with a bromine atom at position 4 and an isopropyl group at position 2. These substituents dictate its unique physicochemical properties and reactivity.

Property	Value	Source
CAS Number	26307-50-6	[3]
Molecular Formula	C ₉ H ₁₁ BrO	[3]
Molecular Weight	215.09 g/mol	[3]
Appearance	Solid (predicted)	-

The molecular structure, with its combination of a polar hydroxyl group, a non-polar isopropyl group, and a lipophilic bromine atom, is the primary determinant of its solubility behavior.

Caption: Molecular structure of **4-Bromo-2-isopropylphenol**.

Foundational Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, framework for prediction. For **4-Bromo-2-isopropylphenol**, solubility is a nuanced interplay of its structural features.

- **Hydroxyl (-OH) Group:** This group is polar and can act as both a hydrogen bond donor and acceptor. It promotes solubility in polar, protic solvents like alcohols (methanol, ethanol) and, to a lesser extent, water.[4]
- **Aromatic Ring:** The benzene ring is non-polar and hydrophobic, favoring interactions with non-polar or moderately polar solvents through van der Waals forces.[4]
- **Isopropyl Group (-CH(CH₃)₂):** This bulky alkyl group is strongly non-polar and lipophilic, significantly enhancing solubility in non-polar solvents like hexanes and toluene.

- Bromine (-Br) Atom: The bromine substituent increases the molecular weight and polarizability of the molecule. It contributes to lipophilicity, thereby decreasing solubility in water but increasing it in organic solvents like chloroform and dichloromethane.[5]

The combined effect is a molecule with moderate overall polarity, making it broadly soluble in a range of organic solvents but poorly soluble in water.

Predicted Solubility Profile

While quantitative experimental data is scarce, a qualitative solubility profile can be predicted based on the principles above and data from analogous compounds. Phenolic compounds are often soluble in less polar organic solvents.[6] For instance, the related 4-Bromophenol is soluble in ethanol, ether, and chloroform but only slightly soluble in water.[5] The addition of the isopropyl group to create **4-Bromo-2-isopropylphenol** is expected to further increase its affinity for non-polar solvents.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Non-Polar Aprotic	Hexane, Toluene, Diethyl Ether	High	Strong van der Waals interactions between the solvent and the compound's aromatic ring and isopropyl group.
Polar Aprotic	Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN)	High to Moderate	Favorable dipole-dipole interactions. The solvent can accept hydrogen bonds from the phenolic hydroxyl group.
Polar Protic	Methanol, Ethanol, Isopropanol	High to Moderate	Solvents can both donate and accept hydrogen bonds, interacting strongly with the hydroxyl group. The alkyl chains also interact with the non-polar parts of the molecule.
Highly Polar Protic	Water	Low	The large, non-polar surface area from the brominated ring and isopropyl group outweighs the hydrogen bonding capability of the single hydroxyl group, leading to poor hydration.

Chlorinated	Dichloromethane (DCM), Chloroform	High	Good balance of polarity and ability to interact with the lipophilic portions of the molecule.
-------------	-----------------------------------	------	--

Authoritative Protocol: Thermodynamic Solubility Determination via the Isothermal Shake-Flask Method

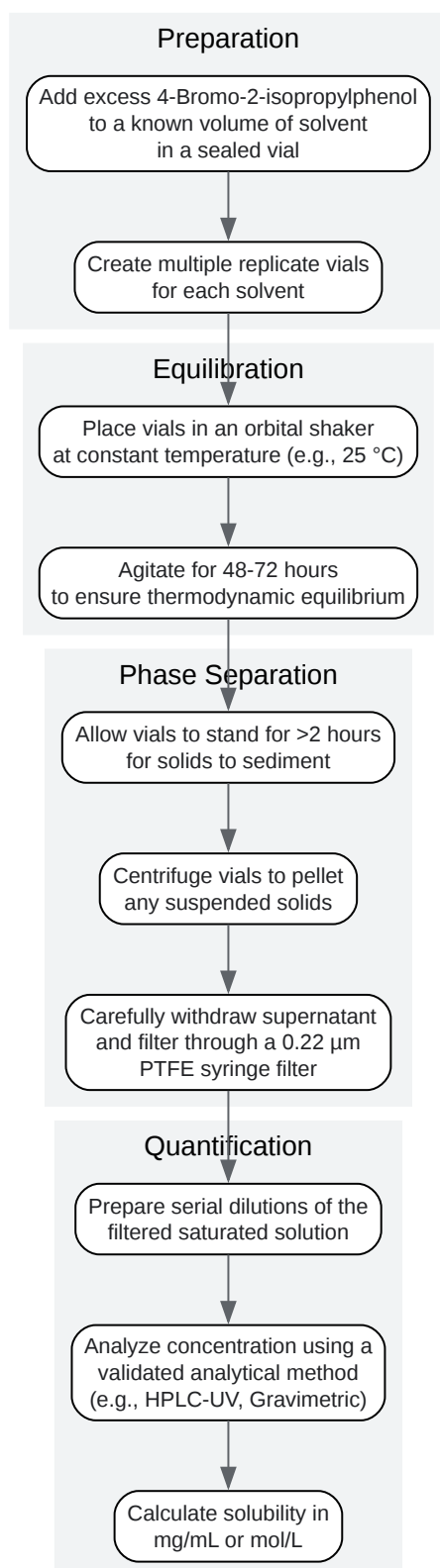
To obtain reliable, quantitative solubility data, a rigorous experimental approach is essential. The isothermal shake-flask method is the universally accepted standard for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.^{[1][2][7]}

Causality and Self-Validation

This protocol is designed to be self-validating. The core principle is to ensure that true thermodynamic equilibrium is reached and accurately measured. This is achieved by:

- **Using Excess Solute:** This guarantees that the solution becomes saturated, which is the definition of solubility under the given conditions.^[7]
- **Prolonged Equilibration:** A 48-72 hour agitation period is specified to ensure the dissolution process has reached its endpoint. Shorter times can lead to an underestimation of solubility.
- **Equilibrium Confirmation:** Sampling at multiple time points (e.g., 48 and 72 hours) and finding a consistent concentration validates that equilibrium has been achieved.
- **Meticulous Phase Separation:** Centrifugation and filtration are critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

A. Materials and Reagents:

- **4-Bromo-2-isopropylphenol** (>98% purity)
- Selected organic solvents (HPLC or ACS grade)
- 20 mL glass scintillation vials with PTFE-lined caps
- Calibrated analytical balance
- Volumetric flasks and pipettes
- 0.22 μm PTFE syringe filters

B. Equipment:

- Orbital shaker with temperature control
- Benchtop centrifuge
- Validated analytical instrument (e.g., HPLC-UV system)

C. Safety Precautions:

- Always consult the Safety Data Sheet (SDS) before handling **4-Bromo-2-isopropylphenol** and all solvents.[\[8\]](#)[\[9\]](#)
- Operations should be performed in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.[\[9\]](#)

D. Procedure:

- Preparation: Add an excess amount of solid **4-Bromo-2-isopropylphenol** (e.g., ~100 mg) to a 20 mL vial. The key is to have visible undissolved solid throughout the experiment.

- Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 10.0 mL) into the vial.
- Sealing: Tightly cap the vial to prevent solvent evaporation.
- Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C) and agitate at a moderate speed (e.g., 150 rpm) for 48 to 72 hours.
- Sedimentation: Remove the vials and allow them to stand undisturbed in a temperature-controlled water bath for at least 2 hours to allow the excess solid to settle.
- Phase Separation:
 - To ensure complete removal of suspended solids, centrifuge the vials at ~3000 rpm for 15 minutes.
 - Carefully withdraw an aliquot of the clear supernatant using a glass pipette.
 - Immediately filter the aliquot through a 0.22 μ m PTFE syringe filter into a clean, tared vial (for gravimetric analysis) or an HPLC vial. This step is critical to remove any fine particulates.[\[7\]](#)
- Quantification (HPLC-UV Example):
 - Prepare a stock solution of **4-Bromo-2-isopropylphenol** of known concentration in the chosen solvent.
 - Generate a multi-point calibration curve (typically 5-6 points) from the stock solution.
 - Accurately dilute the filtered saturated solution to fall within the linear range of the calibration curve.
 - Analyze the diluted sample by HPLC and determine its concentration against the calibration curve.
- Calculation: Calculate the original solubility (S) using the measured concentration (C) and the dilution factor (DF):

$$S \text{ (mg/mL)} = C \text{ (mg/mL)} \times DF$$

Implications for Research and Development

- **Reaction Solvent Selection:** Knowledge of solubility allows chemists to select a solvent that ensures the reactant remains in solution, maximizing reaction rates and preventing heterogeneous mixtures that can complicate kinetics and scale-up.
- **Purification and Crystallization:** Solubility data as a function of temperature is essential for developing effective crystallization protocols. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures is an ideal candidate for recrystallization.
- **Pharmaceutical Formulation:** For drug development, understanding solubility in various pharmaceutically acceptable solvents and co-solvent systems is a prerequisite for creating stable liquid formulations for preclinical and clinical studies.

Conclusion

4-Bromo-2-isopropylphenol is a molecule of moderate polarity, a characteristic derived from its blend of a polar hydroxyl group and significant non-polar structural features. This structure predicts poor aqueous solubility but favorable solubility in a wide array of common organic solvents, particularly those with low to moderate polarity such as ethers, chlorinated solvents, and polar aprotic solvents. While precise quantitative data requires experimental determination, the robust and validated shake-flask protocol detailed in this guide provides a clear and reliable pathway for researchers to generate this critical information. The resulting data is indispensable for optimizing synthetic routes, streamlining purification processes, and advancing formulation development across the chemical and pharmaceutical sciences.

References

- Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.
- Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (n.d.). ResearchGate.
- Safety Data Sheet - 4-Bromophenol. (2010, September 2). Alfa Aesar.
- Solubility Determination and Analysis of Phenol Red in Monosolvent and Binary Mixed Solvent at $T = 278.15\text{--}323.15$ K. (2023, July 29). Journal of Chemical & Engineering Data.
- Safety Data Sheet - 4-Bromophenol. (2024, August 6). Sigma-Aldrich.

- Phenol. (n.d.). Solubility of Things.
- **4-Bromo-2-isopropylphenol**. (n.d.). ChemicalBook.
- Safety Data Sheet - 2-Bromo-4-fluorophenol. (2025, December 22). Fisher Scientific.
- Extraction and quantification of phenolic acids and flavonols from *Eugenia pyriformis* using different solvents. (2012). PMC - NIH.
- Safety Data Sheet. (2025, July 15). Sigma-Aldrich.
- Specifications of **4-Bromo-2-isopropylphenol**. (n.d.). Capot Chemical.
- 2-BROMO-4-ISOPROPYLPHENOL SDS. (n.d.). ECHEMI.
- **4-Bromo-2-isopropylphenol**. (n.d.). BLD Pharm.
- 4-Bromo Phenol || A Comprehensive Overview. (2024, August 29). Ketone Pharma.
- 2-Bromo-4-isopropylphenol. (n.d.). Sigma-Aldrich.
- 19432-27-0(2-BROMO-4-ISOPROPYLPHENOL) Product Description. (n.d.). ChemicalBook.
- 2-Bromo-4-(propan-2-yl)phenol. (n.d.). PubChem.
- An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol. (n.d.). Benchchem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.com [capotchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 6. Extraction and quantification of phenolic acids and flavonols from *Eugenia pyriformis* using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cochise.edu [cochise.edu]

- To cite this document: BenchChem. [Solubility of 4-Bromo-2-isopropylphenol in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032581#solubility-of-4-bromo-2-isopropylphenol-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com